2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Overview
Description
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a combination of pyrazole, pyrimidine, piperazine, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with piperazine and pyridine derivatives.
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Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
Reagents: Acetylacetone, hydrazine hydrate
Conditions: Reflux in ethanol
Reaction: Formation of pyrazole ring through cyclization
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Step 2: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine
Reagents: 3,5-dimethyl-1H-pyrazole, 4-chloropyrimidine
Conditions: Heating in the presence of a base (e.g., potassium carbonate)
Reaction: Nucleophilic substitution
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Step 3: Coupling with Piperazine
Reagents: 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, piperazine
Conditions: Reflux in an appropriate solvent (e.g., ethanol)
Reaction: Formation of the piperazine linkage
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Step 4: Coupling with Pyridine-4-carbonitrile
Reagents: Intermediate from Step 3, 4-cyanopyridine
Conditions: Heating in the presence of a catalyst (e.g., palladium)
Reaction: Formation of the final compound through cross-coupling
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine moieties.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Bases like sodium hydride or potassium carbonate, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of oxo derivatives or hydroxylated products.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine moieties are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-1H-pyrazole
- 4-chloropyrimidine
- Piperazine
- 4-cyanopyridine
Uniqueness
2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its multi-functional structure, combining several pharmacophores into a single molecule. This allows for diverse interactions with biological targets and potential for multi-faceted therapeutic effects.
Properties
Molecular Formula |
C19H20N8 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C19H20N8/c1-14-9-15(2)27(24-14)19-11-18(22-13-23-19)26-7-5-25(6-8-26)17-10-16(12-20)3-4-21-17/h3-4,9-11,13H,5-8H2,1-2H3 |
InChI Key |
QCJJQWNEKZMUIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=C4)C#N)C |
Origin of Product |
United States |
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